molecular formula C11H8F2N2O2 B1530736 1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1174666-16-0

1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B1530736
CAS RN: 1174666-16-0
M. Wt: 238.19 g/mol
InChI Key: WXODTDKYDNWQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “1-(3,4-Difluorophenyl)-2-methyl-1H-benzimidazole-” have been synthesized through various reactions . For instance, the reaction of ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate has been used to synthesize related compounds .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, 3,4-Difluorophenylboronic acid, a related compound, has been used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .

Scientific Research Applications

Antifungal Applications

The compound has been synthesized and tested against seven phytopathogenic fungi in an in vitro mycelia growth inhibition assay . The results showed that most of the synthesized compounds displayed moderate to excellent activities .

Medicinal Chemistry

The compound has been used in medicinal chemistry for the inhibition of c-Met protein kinase . This protein kinase plays a crucial role in cellular growth, survival, and angiogenesis .

GABA A Modulating Activity

The compound has shown GABA A allosteric modulating activity . GABA A receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Use in Solar Cells

The compound has been incorporated into polymers for use in solar cells . This application takes advantage of the compound’s unique properties to enhance the efficiency of solar cells .

BACE-1 Inhibition

The compound has demonstrated BACE-1 inhibition . BACE-1 is a protease enzyme involved in the formation of myelin sheaths in peripheral nerve cells .

Anti-inflammatory Applications

The compound has shown synergistic anti-inflammatory activities . This makes it a potential candidate for the development of new anti-inflammatory drugs .

Antiproliferative Applications

The compound has demonstrated antiproliferative activities . This suggests its potential use in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .

Antibacterial Applications

The compound has shown antibacterial activities . This suggests its potential use in the development of new antibacterial drugs .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound might interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Based on the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound might influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the diverse biological activities of similar compounds , it can be inferred that this compound might induce a range of molecular and cellular changes.

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c12-9-2-1-7(3-10(9)13)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXODTDKYDNWQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.